molecular formula C4H10ClNO3 B13889282 O-(2-carboxypropan-2-yl)hydroxylammonium chloride

O-(2-carboxypropan-2-yl)hydroxylammonium chloride

Cat. No.: B13889282
M. Wt: 155.58 g/mol
InChI Key: QQSPVDQDABOKMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carboxy-1-methylethoxyammonium chloride can be synthesized through the reaction of 2-aminooxy-2-methylpropanoic acid with hydrochloric acid. The reaction typically involves dissolving the acid in a suitable solvent, such as methanol or water, and then adding hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature and the product is isolated by crystallization.

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Carboxy-1-methylethoxyammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Carboxy-1-methylethoxyammonium chloride involves its ability to act as a nucleophile due to the presence of the aminooxy group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 2-(Aminooxy)-2-methylpropanoic acid hydrochloride
  • 2,2-Dimethyl aminooxyacetic acid hydrochloride

Comparison: 1-Carboxy-1-methylethoxyammonium chloride is unique due to its specific structure, which includes both a carboxylic acid and an aminooxy group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group .

Properties

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

2-carboxypropan-2-yloxyazanium;chloride

InChI

InChI=1S/C4H9NO3.ClH/c1-4(2,8-5)3(6)7;/h1-2,5H3;1H

InChI Key

QQSPVDQDABOKMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)O[NH3+].[Cl-]

Origin of Product

United States

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